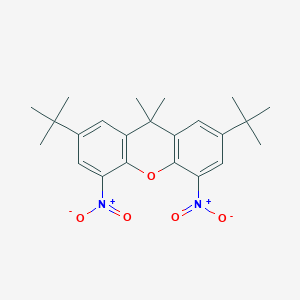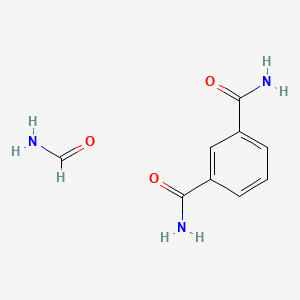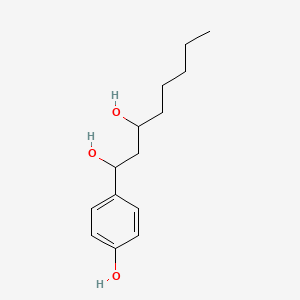![molecular formula C19H12N2O B12598341 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 914642-17-4](/img/structure/B12598341.png)
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of an indeno-pyridazinone core with a phenylethenyl substituent, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, followed by cyclization to form the indeno-pyridazinone core.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: Pyridazinone derivatives, including this compound, have been studied for their potential therapeutic effects, such as antihypertensive, anti-inflammatory, and anticancer activities
Mechanism of Action
The mechanism of action of 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit enzymes like cyclooxygenase and phosphodiesterase, leading to anti-inflammatory and vasodilatory effects . The compound may also interact with ion channels and receptors, modulating various physiological processes.
Comparison with Similar Compounds
Similar compounds to 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one include other pyridazinone derivatives such as:
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Known for its potent phosphodiesterase-III inhibitory activity.
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A selective cyclooxygenase-2 inhibitor.
These compounds share the pyridazinone core but differ in their substituents, leading to variations in their pharmacological activities and applications
Properties
CAS No. |
914642-17-4 |
|---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-(2-phenylethenyl)indeno[1,2-c]pyridazin-5-one |
InChI |
InChI=1S/C19H12N2O/c22-19-16-9-5-4-8-15(16)18-17(19)12-14(20-21-18)11-10-13-6-2-1-3-7-13/h1-12H |
InChI Key |
RLPGTPIQWSHMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C4=CC=CC=C4C3=O)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


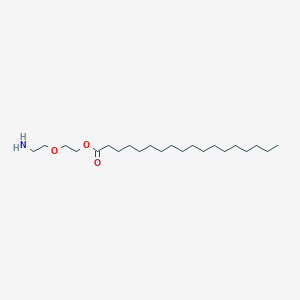
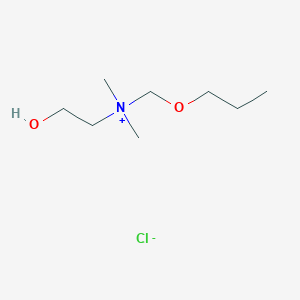

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
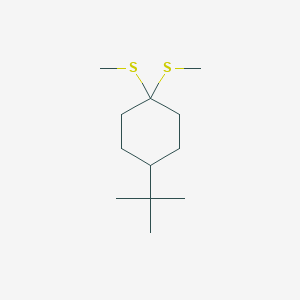
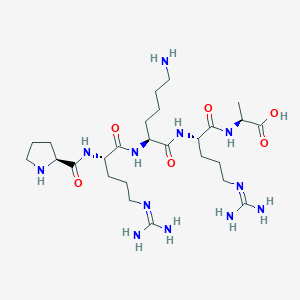
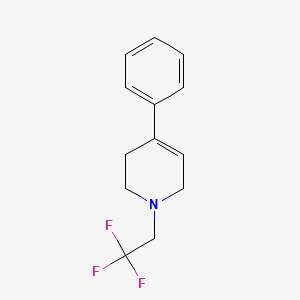
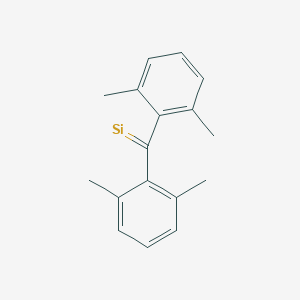
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
